
The Discovery of (-)-Enitociclib: A Selective
CDK9 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B3419896 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
(-)-Enitociclib, also known as VIP152 or BAY 1251152, is a potent and highly selective

inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional

elongation, a fundamental process in gene expression.[3] In many cancers, the machinery of

transcription is hijacked to promote the overexpression of oncogenes and survival proteins,

making CDK9 an attractive therapeutic target.[3] This technical guide provides a

comprehensive overview of the discovery and preclinical development of (-)-enitociclib, with a

focus on its mechanism of action, quantitative biochemical and cellular data, and detailed

experimental protocols.

Mechanism of Action
(-)-Enitociclib exerts its anticancer effects by selectively inhibiting the kinase activity of CDK9.

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription

Elongation Factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[5][6] This

phosphorylation event is critical for the transition from abortive transcription to productive

elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[3]

By inhibiting CDK9, (-)-enitociclib prevents the phosphorylation of RNAPII, leading to a global

suppression of transcriptional elongation.[7] This has a particularly profound impact on genes
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with short-lived mRNAs that encode for key oncogenic and survival proteins, such as MYC and

MCL1.[3][5] The depletion of these critical factors induces cell cycle arrest and apoptosis in

cancer cells that are dependent on their high expression.[5]

Quantitative Data
The following tables summarize the key quantitative data for (-)-enitociclib from various

biochemical and cellular assays.

Table 1: Biochemical Activity of (-)-Enitociclib

Target Assay Type IC50 (nM)
Selectivity vs.
CDK9

Reference

CDK9 Radiometric 3 - [8]

CDK2 Radiometric 360 120-fold [8]

Table 2: Cellular Activity of (-)-Enitociclib in Cancer Cell Lines
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Cell Line Cancer Type Assay Type IC50 (nM) Reference

MOLM-13
Acute Myeloid

Leukemia
Not Specified 29 [8]

NCI-H929
Multiple

Myeloma
Alamar Blue 36-78 [5]

MM.1S
Multiple

Myeloma
Alamar Blue 36-78 [5]

OPM-2
Multiple

Myeloma
Alamar Blue 36-78 [5]

U266B1
Multiple

Myeloma
Alamar Blue 36-78 [5]

SU-DHL-4
Diffuse Large B-

cell Lymphoma
Not Specified 43-152 [9]

SU-DHL-10
Diffuse Large B-

cell Lymphoma
Not Specified 43-152 [9]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway targeted by (-)-enitociclib and a

general workflow for its preclinical evaluation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.selleckchem.com/products/bay1251152.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12182852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634346/
https://www.benchchem.com/product/b3419896?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Drug Intervention

Cellular Outcome

CDK9

P-TEFb Complex

Cyclin T1

RNA Polymerase II
(unphosphorylated)

Phosphorylation

Phosphorylated
RNA Polymerase II

(Ser2/Ser5)

DNA

Transcriptional Elongation

mRNA Transcript

MYC, MCL1
(and other short-lived transcripts)

Translation

Apoptosis Cell Cycle Arrest

(-)-Enitociclib

Inhibition

Tumor Growth Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Discovery of
(-)-Enitociclib

Biochemical Assay
(e.g., Radiometric Kinase Assay)

- Determine IC50 against CDK9 and other kinases

Cell Viability Assay
(e.g., Alamar Blue)

- Determine IC50 in various cancer cell lines

Western Blot Analysis
- Assess inhibition of RNAPII phosphorylation

- Measure downregulation of MYC, MCL1

In Vivo Xenograft Model
- Evaluate anti-tumor efficacy

- Assess tolerability and pharmacodynamics

Phase I/II
Clinical Trials

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3419896?utm_src=pdf-body-img
https://www.benchchem.com/product/b3419896?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor
VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. axonmedchem.com [axonmedchem.com]

3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

4. discovery.researcher.life [discovery.researcher.life]

5. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple
myeloma - PMC [pmc.ncbi.nlm.nih.gov]

6. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]

7. researchgate.net [researchgate.net]

8. Enitociclib (BAY 1251152) | CDK inhibitor | Mechanism | Concentration [selleckchem.com]

9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma
by Downregulation of RNA Polymerase II Mediated Transcription - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Discovery of (-)-Enitociclib: A Selective CDK9
Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3419896#enitociclib-cdk9-selective-inhibitor-
discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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